N-[(S)-[1-(dimethylamino)cyclopentyl](phenyl)methyl]-2,6-dimethylbenzamide
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Overview
Description
GSK931145 is a novel radioligand used for imaging the glycine transporter 1 (GlyT-1) in the brain. It is particularly useful in positron emission tomography (PET) scans to study the distribution and function of GlyT-1, which plays a crucial role in regulating synaptic levels of glycine, an important neurotransmitter in the central nervous system .
Preparation Methods
The synthesis of GSK931145 involves several steps, including the preparation of the precursor and the radiolabeling process. The precursor is typically synthesized through a series of organic reactions, including condensation, reduction, and purification steps. The final radiolabeling step involves the incorporation of carbon-11 into the precursor to produce [11C]GSK931145 .
Chemical Reactions Analysis
GSK931145 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
GSK931145 has several scientific research applications, including:
Chemistry: It is used as a radioligand in PET scans to study the distribution and function of GlyT-1 in the brain.
Biology: It helps in understanding the role of GlyT-1 in regulating synaptic levels of glycine and its impact on neurotransmission.
Medicine: It is used in research related to neurological disorders, such as schizophrenia, where GlyT-1 inhibitors are being explored as potential therapeutic agents.
Industry: It supports drug development by providing insights into the pharmacokinetics and pharmacodynamics of GlyT-1 inhibitors .
Mechanism of Action
GSK931145 exerts its effects by binding to the glycine transporter 1 (GlyT-1) in the brain. This binding inhibits the reuptake of glycine, thereby increasing its extracellular levels. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptors, enhancing glutamatergic neurotransmission. This mechanism is particularly relevant in the context of neurological disorders like schizophrenia, where NMDA receptor hypofunction is implicated .
Comparison with Similar Compounds
GSK931145 is unique in its high affinity and selectivity for GlyT-1. Similar compounds include:
[3H]CHIBA-3007: Another radioligand used for imaging GlyT-1 with similar binding affinities.
[11C]RO5013853: A PET ligand with similar regional brain distribution.
GSK565710: Another GlyT-1 inhibitor used in preclinical studies.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and specific applications in research.
Properties
Molecular Formula |
C23H30N2O |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-[(S)-[1-(dimethylamino)cyclopentyl]-phenylmethyl]-2,6-dimethylbenzamide |
InChI |
InChI=1S/C23H30N2O/c1-17-11-10-12-18(2)20(17)22(26)24-21(19-13-6-5-7-14-19)23(25(3)4)15-8-9-16-23/h5-7,10-14,21H,8-9,15-16H2,1-4H3,(H,24,26)/t21-/m0/s1 |
InChI Key |
BMXRRRIDMAIEKX-NRFANRHFSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)C(=O)N[C@@H](C2=CC=CC=C2)C3(CCCC3)N(C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)NC(C2=CC=CC=C2)C3(CCCC3)N(C)C |
Origin of Product |
United States |
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